molecular formula C26H34B2O4 B1147199 CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE CAS No. 151416-94-3

CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE

Cat. No. B1147199
CAS RN: 151416-94-3
M. Wt: 432.17
InChI Key:
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Description

“CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE” is a chemical compound with the molecular formula C19H36B2O4 . It is related to other compounds such as bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane and 1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptene .

Scientific Research Applications

Synthesis of cis-bis(boryl)alkenes

This compound is used in the synthesis of cis-bis(boryl)alkenes. An efficient, transition-metal free, and practical approach to cis-bis(boryl)alkenes from various alkynes was disclosed in the presence of a catalytic amount of K2CO3 under mild conditions . Tetrasubstituted alkenes and phenanthrene derivatives were readily constructed from the target diborylalkenes via Suzuki-Miyaura cross coupling .

Organic Intermediate

“CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE” is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .

Density Functional Theory (DFT) Study

The compound is also used in DFT studies. The comparison of the actual value with the value calculated by DFT shows that the crystal structures obtained by the two methods are consistent . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .

Drug Synthesis

In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Enzyme Inhibitors or Specific Ligand Drugs

In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Construction of Stimulus-Responsive Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc . They can not only load anti-cancer drugs, but also deliver insulin and genes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE involves the coupling of two molecules of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylbenzene with a molecule of stilbene. The reaction is carried out under basic conditions using a palladium catalyst.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylbenzene", "stilbene", "palladium catalyst", "base" ], "Reaction": [ "Step 1: Dissolve 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylbenzene (1.0 equiv) and stilbene (1.0 equiv) in a suitable solvent such as toluene or DMF.", "Step 2: Add a base such as potassium carbonate (2.0 equiv) to the reaction mixture and stir for 30 minutes.", "Step 3: Add a palladium catalyst such as PdCl2(PPh3)2 (0.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Purify the reaction mixture by column chromatography to obtain CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE as a white solid." ] }

CAS RN

151416-94-3

Molecular Formula

C26H34B2O4

Molecular Weight

432.17

Origin of Product

United States

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